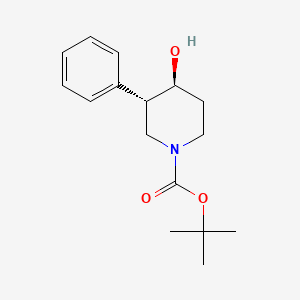

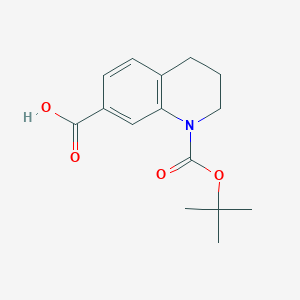

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

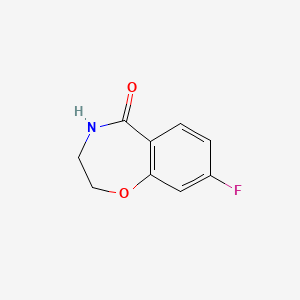

This compound contains a total of 44 bonds; 21 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains a total of 43 atoms; 23 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis

Trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate is used as a precursor in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The molecular weight of this compound is 277.36 . Other physical and chemical properties such as boiling point and storage conditions are not detailed in the available resources.Aplicaciones Científicas De Investigación

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used to implement steric congestion and conformational rigidity in organic and organometallic molecules .

- An electron-poor manganese catalyst is used in the strong hydrogen bond donor solvent nonafluoro-tert-butyl alcohol (NFTBA) and catalytically activates hydrogen peroxide to generate a powerful manganese-oxo species that effectively oxidizes tert-butyl C−H bonds .

- This results in site-selective and product chemoselective hydroxylation of the tert-butyl group .

- This method delivers primary alcohols as largely dominant products in preparative yields .

-

- A compound named M4, which is similar to “trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate”, can act as both β-secretase and an acetylcholinesterase inhibitor .

- This prevents the amyloid beta peptide (Aβ) aggregation and the formation of fibrils from Aβ 1-42 .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

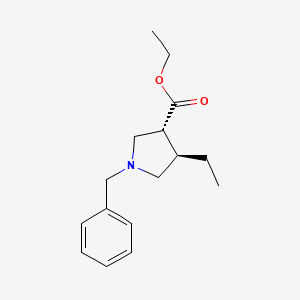

- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

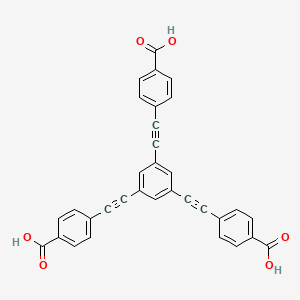

- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The tert-butyl group is used in chemical transformations due to its unique reactivity pattern .

- It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- A compound named tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

- This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

-

- The synthesis of tpphz (tbp)2 (tpphz (tbp)2 = 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine) has been optimized by using a new synthetic route .

- The methods of application or experimental procedures were not detailed in the source .

- The outcomes of these applications were not quantitatively detailed in the source .

Propiedades

IUPAC Name |

tert-butyl (3S,4S)-4-hydroxy-3-phenylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-KGLIPLIRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-tert-Butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)